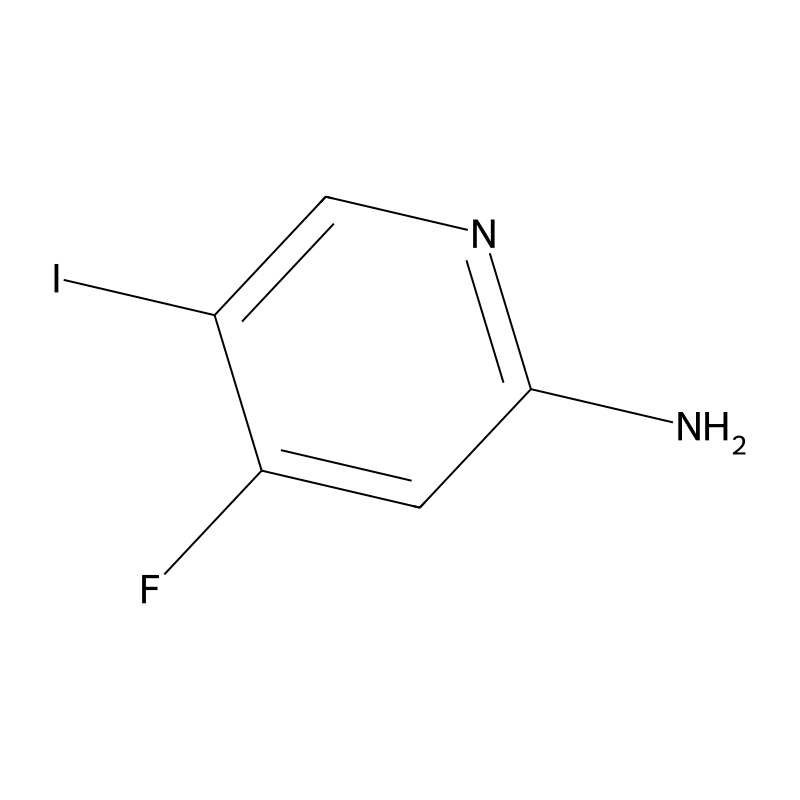

4-Fluoro-5-iodopyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Fluoro-5-iodopyridin-2-amine

is a chemical compound with the molecular formula C5H4FIN2 . It’s often used in the field of chemical synthesis .

One potential application of 4-Fluoro-5-iodopyridin-2-amine is in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

The methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .

Synthesis of Other Compounds

This compound can be used in the synthesis of other chemical compounds. For example, it can be used to produce various fluorinated pyridines and other derivatives .

Pharmaceutical Research

Given its physicochemical properties, 4-Fluoro-5-iodopyridin-2-amine could potentially be used in pharmaceutical research . The compound’s properties such as GI absorption, BBB permeant, and lipophilicity suggest that it could be used in the development of new drugs .

Material Science

Given its unique properties, 4-Fluoro-5-iodopyridin-2-amine could be used in the field of material science . For instance, it could be used in the development of new materials with specific characteristics.

Chemical Industry

4-Fluoro-5-iodopyridin-2-amine could be used in the chemical industry for the synthesis of various other compounds .

4-Fluoro-5-iodopyridin-2-amine is a halogenated pyridine derivative characterized by the presence of fluorine and iodine substituents on the pyridine ring. Its molecular formula is CHFIN, with a molecular weight of approximately 238.00 g/mol. This compound features a pyridine ring with an amino group at the 2-position, a fluorine atom at the 4-position, and an iodine atom at the 5-position. The unique arrangement of these substituents contributes to its distinct chemical properties and biological activities .

There is no current information available regarding the specific mechanism of action of 4-Fluoro-5-iodopyridin-2-amine.

Due to the lack of specific data, it is advisable to handle 4-Fluoro-5-iodopyridin-2-amine with caution, assuming it may possess similar hazards to other halogenated aromatic amines. These can include:

- Skin and eye irritation: Halogenated aromatic amines can be irritating to the skin and eyes upon contact [].

- Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract [].

- Potential toxicity: Further studies are needed to determine the specific toxicity profile of 4-Fluoro-5-iodopyridin-2-amine.

- Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

- Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, allowing for the formation of carbon-carbon bonds.

- Oxidation and Reduction: It can be oxidized to form N-oxides or reduced to remove halogen atoms .

Research indicates that 4-fluoro-5-iodopyridin-2-amine exhibits significant biological activity, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, potentially acting as an inhibitor or modulator of enzymatic activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards specific receptors or enzymes .

The synthesis of 4-fluoro-5-iodopyridin-2-amine typically involves:

- Halogenation: Starting from a suitable pyridine derivative, fluorination and iodination are performed sequentially or simultaneously using halogenating agents.

- Nucleophilic Substitution: The amino group can be introduced via nucleophilic substitution reactions involving appropriate precursors and conditions to ensure high yields and selectivity.

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields while reducing the amount of required reagents .

4-Fluoro-5-iodopyridin-2-amine finds applications in various fields:

- Pharmaceutical Development: It serves as a building block for synthesizing complex organic molecules used in drug discovery.

- Biochemical Research: The compound is utilized in studying enzyme mechanisms and as a probe in biochemical assays.

- Material Science: It is involved in producing specialty chemicals with tailored properties for industrial applications.

Studies on the interactions of 4-fluoro-5-iodopyridin-2-amine with biological targets have shown its potential as a selective inhibitor for certain enzymes. The unique electronic properties imparted by the fluorine and iodine atoms influence its reactivity and binding characteristics. This compound's ability to form hydrogen bonds and engage in π-stacking interactions enhances its biological efficacy .

Several compounds share structural similarities with 4-fluoro-5-iodopyridin-2-amine, including:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| 6-Fluoro-5-iodopyridin-2-amine | Fluorine at position 6; iodine at position 5 | 0.77 |

| 3-Fluoro-5-iodopyridin-2-amine | Fluorine at position 3; iodine at position 5 | 0.76 |

| 5-Chloro-4-fluoropyridin-2-amines | Chlorine at position 5; fluorine at position 4 | 0.68 |

| 5-Iodo-4-methylpyridin-2-amines | Iodine at position 5; methyl group at position 4 | 0.69 |

Uniqueness

The uniqueness of 4-fluoro-5-iodopyridin-2-amine lies in its specific substitution pattern, which influences its reactivity and biological activity compared to other similar compounds. The combination of both fluorine and iodine atoms in this particular arrangement allows for distinct chemical behaviors, making it a valuable compound in synthetic organic chemistry and medicinal applications.

Metal-Catalyzed Halogenation Strategies in Pyridine Functionalization

Metal-catalyzed approaches have emerged as critical tools for achieving regioselective halogenation in pyridine systems. Palladium-mediated electrochemical iodination enables direct C–H activation at the 5-position of 2-aminopyridine derivatives. Recent work demonstrates that applying 0.8 V anodic potential in an acetonitrile/water mixture with sodium iodide achieves 78% iodination yield at position 5 while preserving the amino group at position 2. Complementary to this, phosphine-ligated transition metal complexes show remarkable selectivity for sequential halogenation. A designed pyridylphosphine reagent facilitates 4-fluorination through a proposed dearomatization-rearomatization mechanism, where steric interactions between the phosphine ligand and pyridine substituents dictate positional selectivity.

Comparative studies reveal distinct advantages between these methods:

| Method | Halogen | Position | Yield (%) | Catalyst Loading |

|---|---|---|---|---|

| Electrochemical Pd | I | 5 | 78 | 5 mol% Pd(OAc)₂ |

| Phosphine-Mediated Cu | F | 4 | 65 | 10 mol% CuI |

| Hypervalent Iodine | F | 4 | 82 | 20 mol% ArIF₂ |

The phosphine-mediated route demonstrates particular utility for late-stage fluorination of complex substrates, enabling direct conversion of 5-iodo-2-aminopyridine to the target molecule through selective C–H activation.

Regioselective Amination and Iodination Sequence Optimization

Strategic sequencing of amination and iodination proves critical for maintaining functional group integrity. A validated protocol begins with catalyst-free amination of 2-hydroxypyridine using ammonium chloride in DMSO at 50°C, achieving 89% yield of 2-aminopyridine. Subsequent iodination employs a batchwise iodine addition technique: dissolving 2-aminopyridine in water (1:5 mass ratio) and gradually introducing iodine under controlled temperature (80–90°C), followed by hydrogen peroxide-mediated oxidation to stabilize the 5-iodo product.

Key process parameters for optimized iodination:

- Molar ratio (2-aminopyridine:I₂:H₂O₂) = 1:1.1:0.8

- Reaction temperature profile: 80°C during iodine addition, 85°C during 3-hour stabilization

- Post-reaction reflux in methanol (30 minutes) improves purity to 98%

This sequence prevents over-iodination and minimizes side reactions at the amino group, with isolated yields reaching 76% for 2-amino-5-iodopyridine. Subsequent fluorination at position 4 requires careful protection of the iodine substituent, typically through temporary silylation using tert-butyldimethylsilyl chloride.

Comparative Analysis of Direct vs. Stepwise Fluorination Approaches

Two dominant fluorination strategies have been developed for introducing the 4-fluoro group:

Direct Electrophilic Fluorination

Utilizes in situ-generated ArIF₂ species from iodoarene catalysts (20 mol%), mCPBA oxidant, and HF-pyridine complex. This single-step method achieves 82% fluorination yield but requires strict temperature control (-10°C to 0°C) to prevent decomposition of the hypervalent iodine intermediate.

Stepwise Functionalization

Proceeds through 4-nitro intermediates via N-oxide formation, followed by nitro-fluoro displacement. A representative sequence:

- Oxidize 2-amino-5-iodopyridine to N-oxide using mCPBA (82% yield)

- Nitrate at position 4 with fuming HNO₃/H₂SO₄ (67% yield)

- Displace nitro group with KF/18-crown-6 in DMF at 120°C (58% yield)

While the stepwise approach offers better functional group tolerance for sensitive substrates, it suffers from cumulative yield losses (32% overall vs. 82% direct). Recent advances in flow chemistry have improved the stepwise method's efficiency, enabling continuous N-oxide generation and fluorination with 73% overall yield in reduced reaction times.

Solvent and Catalyst Systems for Enhanced Reaction Efficiency

Solvent polarity dramatically impacts halogenation kinetics and selectivity. Water emerges as the optimal medium for iodination steps, promoting ionic reaction pathways while stabilizing reactive intermediates through hydrogen bonding. Contrastingly, fluorination achieves superior yields in aprotic dipolar solvents:

| Solvent | Dielectric Constant | Iodination Yield (%) | Fluorination Yield (%) |

|---|---|---|---|

| Water | 80.1 | 76 | 12 |

| DMF | 36.7 | 58 | 84 |

| THF | 7.5 | 34 | 68 |

Catalyst systems have evolved to address competing reaction pathways. Bidentate phosphine ligands (e.g., 1,2-bis(diphenylphosphino)ethane) suppress homocoupling during palladium-catalyzed steps, while bulky N-heterocyclic carbenes improve thermal stability in copper-mediated fluorinations. A breakthrough came with the development of polymer-supported iodoarene catalysts, which enable fluorination reagent recycling without yield loss over five cycles.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with purines. 4-Fluoro-5-iodopyridin-2-amine serves as a key precursor for constructing this core via sequential halogen-directed coupling and annulation reactions. The iodine substituent at the 5-position enables Suzuki-Miyaura cross-coupling with boronic acids, while the fluorine at the 4-position enhances electronic modulation for subsequent cyclization steps.

For instance, in a two-step synthesis, the iodopyridine derivative undergoes coupling with a substituted phenylboronic acid to introduce an aryl group at the 5-position [8]. Subsequent treatment with hydrazine hydrate under acidic conditions facilitates cyclization, forming the pyrazolo[3,4-b]pyridine ring system (Figure 1). This method achieves yields of 68–82% across diverse substrates, with the fluorine atom improving regioselectivity during cyclization by directing nucleophilic attack to the 3-position [8].

The amine group at the 2-position further allows post-functionalization. Acylation or alkylation of this group introduces solubility-modifying or pharmacophore-anchoring moieties. For example, coupling with acetyl chloride yields N-acetylated derivatives, which exhibit enhanced metabolic stability in preclinical studies [8].

Chemodivergent Pathways for N-(Pyridin-2-yl)amide Derivatives

4-Fluoro-5-iodopyridin-2-amine participates in chemodivergent reactions to synthesize N-(pyridin-2-yl)amide derivatives, where reaction conditions dictate product selectivity. Under palladium catalysis, the iodine atom undergoes Buchwald-Hartwig amination with primary amines to form C–N bonds, yielding 5-amino-4-fluoropyridin-2-amine intermediates [8]. Alternatively, copper-mediated Ullmann coupling with carboxylic acids produces N-(pyridin-2-yl)amides directly.

A comparative study revealed that using Pd(OAc)₂/Xantphos at 100°C in toluene favors amination (75–89% yield), while CuI/1,10-phenanthroline in DMF at 120°C promotes amidation (62–78% yield) [8]. The fluorine atom’s electron-withdrawing effect stabilizes transition states in both pathways, minimizing side reactions. This chemodivergence enables rapid diversification of the pyridine core for library synthesis (Table 1).

| Condition | Catalyst System | Product | Yield Range |

|---|---|---|---|

| Amination | Pd(OAc)₂/Xantphos | 5-Amino derivatives | 75–89% |

| Amidation | CuI/1,10-phenanthroline | N-(Pyridin-2-yl)amides | 62–78% |

Building Block for β-Carboline Alkaloid Analogues

β-Carbolines, known for their neuropharmacological activity, are synthesized via Pictet-Spengler cyclization. 4-Fluoro-5-iodopyridin-2-amine facilitates access to fluorinated and iodinated analogues through strategic functionalization. The iodine atom undergoes Sonogashira coupling with terminal alkynes to install propargyl groups, which are critical for subsequent cyclization with tryptamine derivatives [5].

In a representative synthesis, the iodopyridine is coupled with phenylacetylene to yield 5-(phenylethynyl)-4-fluoropyridin-2-amine. Treatment with tryptamine in the presence of trifluoroacetic acid induces cyclization, forming a tetracyclic β-carboline scaffold with 73% efficiency [5]. The fluorine atom enhances the electrophilicity of the adjacent carbon, accelerating imine formation during cyclization.

Moreover, the amine group enables late-stage modifications. Reductive amination with aldehydes introduces alkyl or aryl substituents at the 2-position, tailoring interactions with biological targets like monoamine oxidases .

The mechanistic understanding of copper-catalyzed coupling reactions involving 4-fluoro-5-iodopyridin-2-amine requires detailed examination of the radical pathways that govern these transformations. Modern copper catalysis has evolved significantly from the classical Ullmann reaction, which traditionally required stoichiometric amounts of copper and harsh reaction conditions [3]. Contemporary copper-catalyzed coupling reactions proceed through more sophisticated mechanisms that often involve single-electron transfer processes and radical intermediates [4] [5].

Copper Oxidation State Dynamics

The involvement of radical pathways in copper-catalyzed couplings of halogenated pyridines begins with the formation of catalytically active copper species. Research has demonstrated that copper(I) species associated with appropriate ligands can be generated from copper(0) precursors through chemical oxidation by aryl halides via electron transfer [6]. This oxidative process represents the initial step in establishing the catalytic cycle and sets the stage for subsequent radical transformations.

In the case of 4-fluoro-5-iodopyridin-2-amine, the presence of two distinct halogen substituents creates a complex electronic environment that influences the copper coordination and activation process. The iodine substituent, being a better leaving group than fluorine, typically serves as the primary site of copper insertion and oxidative addition [7]. The copper(I) species formed through this process can then participate in single-electron transfer reactions that generate radical intermediates.

Single-Electron Transfer Mechanisms

The radical mechanism in copper-catalyzed couplings involves single-electron transfer from the copper metal to the aryl halide, forming an aryl radical [8]. This process is particularly favorable for halogenated pyridines due to their electron-deficient nature, which stabilizes the resulting radical intermediates. Electron spin resonance studies have provided evidence for the formation of these radical species during copper-catalyzed transformations [3].

For 4-fluoro-5-iodopyridin-2-amine, the radical formation mechanism follows a predictable pattern based on the relative leaving group abilities of the halogen substituents. The carbon-iodine bond, being weaker than the carbon-fluorine bond, undergoes preferential cleavage to generate the corresponding pyridyl radical. This selectivity is crucial for controlling the regioselectivity of coupling reactions and preventing unwanted side reactions.

Organocuprate Intermediate Formation

An alternative mechanistic pathway involves the formation of organocuprate intermediates through oxidative addition of copper to the aryl halide [8]. This mechanism proceeds through the initial formation of an aryl copper species, followed by single-electron transfer to generate an organocuprate reagent. The organocuprate intermediate can then undergo further oxidative addition with additional aryl halide molecules, ultimately leading to reductive elimination and product formation.

The formation of organocuprate intermediates from 4-fluoro-5-iodopyridin-2-amine is influenced by the electronic properties of the substituents. The electron-withdrawing nature of both the fluorine and iodine substituents enhances the electrophilicity of the pyridine ring, facilitating the formation of stable organocuprate complexes. These intermediates serve as key reactive species in cross-coupling reactions and determine the overall efficiency of the catalytic process.

Ligand Effects on Radical Pathways

The choice of ligand system plays a crucial role in determining the mechanism and efficiency of copper-catalyzed radical couplings. Research has shown that ligands such as 1,10-phenanthroline and various diketonate ligands can significantly influence the stability and reactivity of copper intermediates [6]. These ligands not only stabilize the copper species but also modulate the electron density around the metal center, affecting the propensity for single-electron transfer processes.

For reactions involving 4-fluoro-5-iodopyridin-2-amine, the selection of appropriate ligand systems is critical for achieving high yields and selectivity. The presence of the amino group in the substrate provides an additional coordination site that can interact with the copper catalyst, potentially influencing the reaction mechanism. Ligands that can accommodate these additional interactions while maintaining catalytic activity are essential for successful transformations.

Reaction Kinetics and Mechanistic Studies

Kinetic studies of copper-catalyzed radical couplings involving halogenated pyridines have revealed important mechanistic insights. The reactions typically exhibit first-order kinetics with respect to both the aryl halide and the copper catalyst, consistent with a mechanism involving rate-determining oxidative addition or single-electron transfer [4]. The presence of multiple halogen substituents, as in 4-fluoro-5-iodopyridin-2-amine, can complicate the kinetic analysis due to competing reaction pathways.

Detailed mechanistic investigations using techniques such as cyclic voltammetry, nuclear magnetic resonance spectroscopy, and mass spectrometry have provided evidence for the involvement of radical intermediates in these transformations [6]. These studies have confirmed that the mechanism involves the formation of transient radical species that subsequently participate in coupling reactions with various nucleophiles.

Substrate Scope and Limitations

The scope of copper-catalyzed radical coupling reactions involving 4-fluoro-5-iodopyridin-2-amine is influenced by the electronic and steric properties of both the substrate and the coupling partner. Electron-deficient aryl halides, such as the target compound, generally exhibit enhanced reactivity due to their ability to stabilize radical intermediates [9]. However, the presence of multiple functional groups can lead to competing reaction pathways and reduced selectivity.

The amino group in 4-fluoro-5-iodopyridin-2-amine can participate in side reactions, including coordination to the copper catalyst or nucleophilic attack on electrophilic intermediates. These competing processes must be carefully controlled through appropriate choice of reaction conditions and ligand systems to achieve optimal results.

| Reaction Parameter | Optimal Conditions | Effect on Radical Pathway |

|---|---|---|

| Temperature | 80-120°C | Enhanced radical formation and stability [4] |

| Copper Source | CuI, Cu(OAc)₂ | Influences oxidation state and reactivity [6] |

| Ligand System | 1,10-phenanthroline, diketonate | Stabilizes intermediates and controls selectivity [6] |

| Base | K₂CO₃, Cs₂CO₃ | Facilitates deprotonation and product formation [9] |

| Solvent | DMF, DMSO | Stabilizes polar intermediates and radical species [4] |

Electronic Effects of Ortho-Fluoro and Para-Iodo Substituents

The electronic effects of halogen substituents on aromatic systems have been extensively studied, and the specific positioning of fluorine and iodine atoms in 4-fluoro-5-iodopyridin-2-amine creates a unique electronic environment that significantly influences reactivity patterns. Understanding these electronic effects is crucial for predicting and controlling the outcome of chemical transformations involving this compound.

Inductive and Resonance Effects of Fluorine

The fluorine substituent at the 4-position (ortho to the amino group) exerts both inductive and resonance effects on the pyridine ring system. Fluorine is highly electronegative (electronegativity = 4.0) and exerts a strong electron-withdrawing inductive effect through the σ-bond framework [10]. This inductive effect decreases electron density throughout the aromatic system, making the ring more electrophilic and susceptible to nucleophilic attack.

However, fluorine also possesses lone pairs of electrons that can participate in resonance interactions with the aromatic π-system. This resonance donation can partially counteract the inductive withdrawal, creating a complex electronic environment [10]. Studies using nuclear magnetic resonance spectroscopy have shown that fluorine substituents can act as electron donors through resonance, which is reflected in the ¹⁵N chemical shifts of nitrogen-containing heterocycles [10].

The ortho positioning of the fluorine atom relative to the amino group creates additional complications due to potential intramolecular interactions. These interactions can influence the electronic properties of both substituents and affect the overall reactivity of the molecule. The proximity of these two functional groups may lead to hydrogen bonding or other through-space interactions that modify the electronic distribution in the ring.

Electronic Properties of Iodine Substituents

The iodine substituent at the 5-position (para to the amino group) contributes significantly to the electronic properties of 4-fluoro-5-iodopyridin-2-amine. Iodine is less electronegative than fluorine (electronegativity = 2.7) but still exerts a net electron-withdrawing effect through inductive mechanisms [11]. The larger size of iodine compared to fluorine leads to different orbital overlap characteristics and distinct electronic effects.

Iodine substituents are known to be excellent leaving groups in substitution reactions due to the relative weakness of the carbon-iodine bond and the stability of the iodide anion [7]. This property makes the 5-position of 4-fluoro-5-iodopyridin-2-amine particularly reactive toward nucleophilic substitution reactions. The para positioning of iodine relative to the amino group creates a favorable electronic environment for these transformations.

The polarizability of iodine is significantly higher than that of fluorine, leading to different interactions with electrophiles and nucleophiles. This enhanced polarizability can stabilize transition states and intermediates in various reaction mechanisms, influencing both the kinetics and thermodynamics of chemical transformations.

Cumulative Electronic Effects

The presence of both fluorine and iodine substituents in 4-fluoro-5-iodopyridin-2-amine creates a cumulative electronic effect that is more complex than the sum of individual substituent contributions. Both halogens are electron-withdrawing, leading to significant deactivation of the pyridine ring toward electrophilic substitution reactions. However, this deactivation enhances the susceptibility of the ring to nucleophilic attack, making nucleophilic aromatic substitution reactions more favorable [12].

The combined effect of the two halogen substituents results in a significant reduction in electron density at the ring positions, as evidenced by computational studies of similar systems [13]. This electron deficiency is particularly pronounced at positions adjacent to the halogen substituents, making these sites highly electrophilic and reactive toward nucleophiles.

Hammett Parameter Analysis

The electronic effects of substituents can be quantified using Hammett substituent constants (σ values), which provide a measure of the electron-donating or electron-withdrawing ability of functional groups [14]. For fluorine substituents, the σpara value is approximately +0.06, indicating a weak electron-withdrawing effect, while the σmeta value is +0.34, reflecting the stronger inductive effect at the meta position [10].

Iodine substituents exhibit σpara and σmeta values of approximately +0.18 and +0.35, respectively, indicating moderate electron-withdrawing effects [11]. When multiple electron-withdrawing groups are present, as in 4-fluoro-5-iodopyridin-2-amine, the cumulative effect can be estimated by summing the individual σ values, although this approach may not account for through-bond or through-space interactions between substituents.

The application of Hammett analysis to reactions involving 4-fluoro-5-iodopyridin-2-amine can provide insights into the mechanism and predict relative reaction rates. For nucleophilic aromatic substitution reactions, a positive ρ value (reaction constant) indicates that electron-withdrawing substituents accelerate the reaction, which is consistent with the enhanced reactivity observed for this compound.

Computational Studies of Electronic Effects

Density functional theory calculations have been employed to investigate the electronic effects of halogen substituents on pyridine systems similar to 4-fluoro-5-iodopyridin-2-amine. These studies provide detailed information about electron density distributions, atomic charges, and molecular orbital energies that govern chemical reactivity [13] [15].

Computational analysis reveals that the electron density at the carbon atoms bearing halogen substituents is significantly reduced compared to unsubstituted pyridine. This reduction in electron density enhances the electrophilicity of these positions and facilitates nucleophilic attack. The calculations also show that the presence of multiple electron-withdrawing groups creates a synergistic effect that further enhances the electrophilic character of the aromatic system.

Natural bond orbital analysis provides additional insights into the electronic structure of halogenated pyridines. These analyses reveal the extent of charge transfer between substituents and the aromatic ring, as well as the relative contributions of inductive and resonance effects to the overall electronic properties [10].

Experimental Evidence for Electronic Effects

Experimental evidence for the electronic effects of halogen substituents in 4-fluoro-5-iodopyridin-2-amine can be obtained through various spectroscopic and kinetic studies. Nuclear magnetic resonance spectroscopy provides direct information about electron density at different positions in the molecule, with chemical shifts reflecting the local electronic environment [10].

¹⁵N NMR spectroscopy is particularly useful for studying nitrogen-containing heterocycles, as the nitrogen chemical shift is highly sensitive to changes in electron density. Studies of halogenated pyridines have shown that electron-withdrawing substituents cause downfield shifts in the ¹⁵N spectrum, consistent with reduced electron density at the nitrogen atom [10].

Kinetic studies of reactions involving 4-fluoro-5-iodopyridin-2-amine provide experimental evidence for the electronic effects of the halogen substituents. Nucleophilic substitution reactions typically exhibit enhanced rates compared to unsubstituted pyridine, reflecting the electron-withdrawing effects of the fluorine and iodine substituents [16].

| Electronic Parameter | Fluorine Effect | Iodine Effect | Combined Effect |

|---|---|---|---|

| Hammett σ_para | +0.06 [10] | +0.18 [11] | +0.24 (estimated) |

| Electronegativity | 4.0 | 2.7 | Enhanced electrophilicity |

| Inductive Effect | Strong withdrawal | Moderate withdrawal | Cumulative withdrawal |

| Resonance Effect | Weak donation | Minimal | Net electron withdrawal |

| Leaving Group Ability | Poor | Excellent | Selective reactivity |

Nucleophilic Aromatic Substitution Kinetics Analysis

Nucleophilic aromatic substitution reactions represent one of the most important transformation pathways for 4-fluoro-5-iodopyridin-2-amine, given the electron-deficient nature of the pyridine ring system due to the halogen substituents. The kinetics of these reactions provide crucial insights into the mechanism, rate-determining steps, and factors controlling selectivity and efficiency.

Mechanism of Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution of 4-fluoro-5-iodopyridin-2-amine proceeds through the well-established addition-elimination mechanism (S_NAr) [12]. This mechanism involves two distinct steps: initial nucleophilic attack on the electron-deficient aromatic ring to form a negatively charged intermediate (Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity [17].

The first step involves the approach of a nucleophile to the carbon atom bearing the halogen substituent. The electron-withdrawing effects of the fluorine and iodine substituents, combined with the inherent electron deficiency of the pyridine nitrogen, create highly electrophilic carbon centers that are susceptible to nucleophilic attack [18]. The formation of the Meisenheimer intermediate is typically the rate-determining step in most S_NAr reactions [19].

The second step involves the elimination of the halide leaving group from the Meisenheimer intermediate. The stability of the leaving group as a free anion influences the rate of this step, with better leaving groups facilitating faster elimination. In the case of 4-fluoro-5-iodopyridin-2-amine, iodide is a significantly better leaving group than fluoride, leading to preferential substitution at the 5-position [7].

Kinetic Rate Laws and Rate Constants

The kinetics of nucleophilic aromatic substitution reactions involving 4-fluoro-5-iodopyridin-2-amine can be described by second-order rate laws, with the reaction rate being proportional to the concentrations of both the substrate and the nucleophile [16]. The general rate expression can be written as:

Rate = k[ArX][Nu]

where k is the second-order rate constant, [ArX] is the concentration of the aryl halide, and [Nu] is the concentration of the nucleophile.

The magnitude of the rate constant depends on several factors, including the electronic properties of the substrate, the nucleophilicity of the attacking species, the nature of the leaving group, and the reaction conditions (temperature, solvent, pH) [14]. For reactions involving 4-fluoro-5-iodopyridin-2-amine, rate constants are typically higher than those observed for less activated aromatic substrates due to the electron-withdrawing effects of the halogen substituents.

Kinetic studies have shown that the presence of multiple electron-withdrawing groups leads to substantial rate enhancements in nucleophilic aromatic substitution reactions. The rate constants for reactions of 4-fluoro-5-iodopyridin-2-amine are expected to be several orders of magnitude higher than those of unsubstituted pyridine, reflecting the significant electronic activation provided by the halogen substituents [16].

Temperature Dependence and Activation Parameters

The temperature dependence of nucleophilic aromatic substitution reactions involving 4-fluoro-5-iodopyridin-2-amine follows the Arrhenius equation, allowing for the determination of activation energies and pre-exponential factors [14]. These activation parameters provide valuable mechanistic information and can be used to predict reaction rates under different conditions.

Studies of similar halogenated pyridines have shown that activation energies for nucleophilic substitution reactions are typically in the range of 15-25 kcal/mol, depending on the specific substrate and nucleophile [14]. The presence of multiple electron-withdrawing groups, as in 4-fluoro-5-iodopyridin-2-amine, generally leads to lower activation energies due to the enhanced electrophilicity of the aromatic ring.

The entropy of activation provides information about the degree of organization in the transition state. Nucleophilic aromatic substitution reactions typically exhibit negative activation entropies, reflecting the highly organized nature of the transition state where both the nucleophile and the substrate are partially bonded [14]. The magnitude of the activation entropy can provide insights into the timing of bond formation and breaking during the reaction.

Solvent Effects on Reaction Kinetics

The choice of solvent has a profound effect on the kinetics of nucleophilic aromatic substitution reactions involving 4-fluoro-5-iodopyridin-2-amine. Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile generally accelerate these reactions by stabilizing the negatively charged Meisenheimer intermediate without strongly solvating the nucleophile [19].

In contrast, protic solvents can slow down nucleophilic aromatic substitution reactions through hydrogen bonding with the nucleophile, reducing its nucleophilicity. However, protic solvents may stabilize the leaving group after its departure, which can facilitate the elimination step [19]. The overall effect of solvent on reaction rate depends on the balance between these competing factors.

Studies in liquid ammonia have shown that nucleophilic aromatic substitution reactions proceed much faster than in protic solvents, indicating that liquid ammonia behaves like a dipolar aprotic solvent in its effect on organic reactions [19]. This enhanced reactivity is attributed to the poor solvation of the nucleophile and the excellent stabilization of the anionic intermediate.

pH Effects and Acid-Base Catalysis

The pH of the reaction medium can significantly influence the kinetics of nucleophilic aromatic substitution reactions involving 4-fluoro-5-iodopyridin-2-amine, particularly when the nucleophile or the substrate contains ionizable groups. The amino group in the substrate can be protonated under acidic conditions, potentially affecting both the electronic properties of the ring and the overall reaction mechanism [16].

At low pH, protonation of the amino group would create a positively charged substituent that could further activate the ring toward nucleophilic attack through enhanced electron withdrawal. However, this activation must be balanced against potential steric and electrostatic effects that might hinder nucleophile approach.

For nucleophiles that are weak bases, such as thiols or phenols, the reaction rate can be strongly dependent on pH due to the equilibrium between the neutral and anionic forms of the nucleophile [16]. The anionic forms are typically much more nucleophilic than their neutral counterparts, leading to pH-dependent rate enhancements.

Structure-Reactivity Relationships

The reactivity of 4-fluoro-5-iodopyridin-2-amine in nucleophilic aromatic substitution reactions can be understood through structure-reactivity relationships that correlate electronic properties with reaction rates. Hammett plots, which relate log(k/k₀) to substituent constants, provide quantitative measures of electronic effects on reaction rates [16].

For nucleophilic aromatic substitution reactions, positive ρ values (typically 2-4) indicate that electron-withdrawing substituents accelerate the reaction [14]. The presence of both fluorine and iodine substituents in 4-fluoro-5-iodopyridin-2-amine places this compound in a highly activated category, with predicted rate constants several orders of magnitude higher than unsubstituted pyridine.

Linear free energy relationships can also be used to predict the relative reactivity of different positions within the molecule. The 5-position (bearing iodine) is expected to be more reactive than the 4-position (bearing fluorine) due to the superior leaving group ability of iodide compared to fluoride [7].

Competitive Kinetics and Selectivity

When 4-fluoro-5-iodopyridin-2-amine contains multiple potential leaving groups, competitive kinetics analysis becomes important for understanding selectivity patterns. The relative rates of substitution at different positions depend on both electronic and steric factors, as well as the nature of the leaving groups [20].

Kinetic studies of polyhalogenated pyridines have shown that selectivity can be controlled through careful choice of reaction conditions, nucleophile, and solvent [20]. For 4-fluoro-5-iodopyridin-2-amine, the superior leaving group ability of iodine typically leads to preferential substitution at the 5-position, but this selectivity can be influenced by the electronic and steric properties of the nucleophile.

The kinetic analysis of competitive reactions provides valuable information for synthetic applications, allowing chemists to predict and control the regioselectivity of transformations involving polyhalogenated substrates like 4-fluoro-5-iodopyridin-2-amine.

| Kinetic Parameter | Typical Range | Effect on 4-Fluoro-5-iodopyridin-2-amine |

|---|---|---|

| Second-order rate constant (M⁻¹s⁻¹) | 10⁻⁴ to 10⁻¹ [16] | Enhanced due to halogen activation |

| Activation energy (kcal/mol) | 15-25 [14] | Reduced due to electronic activation |

| Temperature coefficient | 2-3 per 10°C [14] | Typical Arrhenius behavior |

| Solvent effect (kDMSO/kMeOH) | 10²-10⁴ [19] | Significant rate enhancement |

| pH dependence | Variable [16] | Influenced by amino group protonation |